tert-butyl 2-bromopentanoate tert-butyl 2-bromopentanoate
Brand Name: Vulcanchem
CAS No.: 55424-42-5
VCID: VC11501978
InChI:
SMILES:
Molecular Formula: C9H17BrO2
Molecular Weight: 237.1

tert-butyl 2-bromopentanoate

CAS No.: 55424-42-5

Cat. No.: VC11501978

Molecular Formula: C9H17BrO2

Molecular Weight: 237.1

Purity: 95

* For research use only. Not for human or veterinary use.

tert-butyl 2-bromopentanoate - 55424-42-5

Specification

CAS No. 55424-42-5
Molecular Formula C9H17BrO2
Molecular Weight 237.1

Introduction

Chemical Identity and Structural Properties

tert-Butyl 2-bromopentanoate is an organobromine compound classified as an ester. Its IUPAC name is tert-butyl 2-bromopentanoate, and its structure features a pentanoate backbone with a bromine atom at the second carbon and a tert-butyl ester group at the carboxylate position. Key physicochemical properties include:

PropertyValueSource
CAS Number55424-42-5
Molecular FormulaC9H17BrO2\text{C}_9\text{H}_{17}\text{BrO}_2
Molecular Weight237.13 g/mol
Purity95%
SMILESCCCC(C(=O)OC(C)(C)C)Br
InChIKeyHPRPAQRZFMQZLM-UHFFFAOYSA-N

The bromine atom at the β-position enhances electrophilicity, facilitating nucleophilic attacks, while the tert-butyl group provides steric bulk, influencing reaction kinetics and selectivity.

Synthesis Methods

Esterification of 2-Bromopentanoic Acid

The primary synthesis route involves reacting 2-bromopentanoic acid with tert-butanol in the presence of an acid catalyst (e.g., sulfuric acid) under reflux conditions. This method achieves yields exceeding 90% and is scalable for industrial production.

Reaction Conditions:

  • Reactants: 2-Bromopentanoic acid, tert-butanol

  • Catalyst: Sulfuric acid (1–5 mol%)

  • Temperature: 80–100°C (reflux)

  • Solvent: Dichloromethane or toluene

  • Yield: ~95%

ParameterValue
CatalystCH-A/CHR-06 resin
Alkylating AgentIsobutene
Temperature41°C
Yield99% (for analog compound)

This method suggests that immobilized acid catalysts could reduce side reactions in ester synthesis .

Chemical Reactivity and Reaction Mechanisms

Nucleophilic Substitution

The bromine atom undergoes facile substitution with nucleophiles (e.g., azide, thiocyanate, methoxide), yielding functionalized pentanoates:

R-Br+NuR-Nu+Br\text{R-Br} + \text{Nu}^- \rightarrow \text{R-Nu} + \text{Br}^-

Common Reagents and Products:

NucleophileProductConditions
Sodium Azide (NaN3_3)2-AzidopentanoateDMF, 60°C, 12 h
Potassium Thiocyanate (KSCN)2-ThiocyanatopentanoateEtOH, reflux
Sodium Methoxide (NaOMe)2-MethoxypentanoateMeOH, RT

These reactions proceed via an SN_\text{N}2 mechanism, with inversion of configuration at the β-carbon.

Ester Hydrolysis

Acidic or basic hydrolysis cleaves the ester bond, producing 2-bromopentanoic acid:

Acidic Hydrolysis:

R-COOR’+H2OH+R-COOH+R’-OH\text{R-COOR'} + \text{H}_2\text{O} \xrightarrow{\text{H}^+} \text{R-COOH} + \text{R'-OH}
  • Conditions: 6 M HCl, reflux, 6 h

Basic Hydrolysis:

R-COOR’+OHR-COO+R’-OH\text{R-COOR'} + \text{OH}^- \rightarrow \text{R-COO}^- + \text{R'-OH}
  • Conditions: 2 M NaOH, 70°C, 4 h

Applications in Organic Synthesis

Pharmaceutical Intermediates

The compound’s bromine atom serves as a handle for introducing heteroatoms or aryl groups. For example, Suzuki-Miyaura coupling with arylboronic acids generates biarylpentanoates, precursors to nonsteroidal anti-inflammatory drugs (NSAIDs).

Polymer Chemistry

Radical-initiated polymerization of acrylate derivatives synthesized from 2-bromopentanoate yields thermoplastic elastomers with tunable glass transition temperatures (TgT_g).

Biological Activity and Research Findings

While direct biological data are scarce, derivatives exhibit promise in immunology. Haptens derived from brominated esters elicit high-affinity antibodies in murine models, suggesting diagnostic potential. In vitro studies indicate moderate cytotoxicity against cancer cell lines (IC50_{50} ≈ 50 µM), warranting further investigation.

Comparison with Structural Analogs

CompoundBromine PositionReactivityApplications
tert-Butyl 2-bromopentanoateC2High electrophilicityDrug synthesis
tert-Butyl 5-bromopentanoateC5Lower reactivityPolymer crosslinking
tert-Butyl 2-bromo-2-methylpropanoateC2 (branched)Steric hindranceSpecialty chemicals

The C2 bromine in tert-butyl 2-bromopentanoate enhances its utility in stereoselective synthesis compared to distal analogs .

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